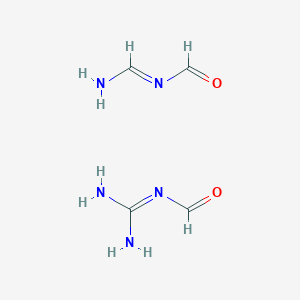
N-(aminomethylidene)formamide;N-(diaminomethylidene)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide are organic compounds that belong to the class of formamides. These compounds are characterized by the presence of a formamide group, which is a functional group consisting of a formyl group attached to an amine. They are known for their versatility in various chemical reactions and applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide can be synthesized through several methods. One common method involves the reaction of formic acid with amines under specific conditions. For example, the reaction of formic acid with methylamine can yield N-(aminomethylidene)formamide. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of these compounds often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their respective amines.
Substitution: They can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of N-(aminomethylidene)formamide can yield formamide oxides, while reduction can produce methylamine .
科学的研究の応用
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide have a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide involves their interaction with specific molecular targets and pathways. These compounds can act as nucleophiles or electrophiles in various chemical reactions, depending on the reaction conditions. Their ability to form stable intermediates and transition states makes them valuable in synthetic chemistry .
類似化合物との比較
Similar Compounds
Some similar compounds include N,N-dimethylformamide, N,N-diethylformamide, and N,N-dimethylacetamide. These compounds share similar structural features and chemical properties .
Uniqueness
What sets N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide apart is their unique reactivity and versatility in different chemical reactions. Their ability to participate in a wide range of reactions makes them valuable intermediates in organic synthesis .
Conclusion
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide are versatile compounds with significant applications in various fields Their unique chemical properties and reactivity make them valuable in scientific research and industrial applications
特性
CAS番号 |
493016-59-4 |
|---|---|
分子式 |
C4H9N5O2 |
分子量 |
159.15 g/mol |
IUPAC名 |
N-(aminomethylidene)formamide;N-(diaminomethylidene)formamide |
InChI |
InChI=1S/C2H5N3O.C2H4N2O/c3-2(4)5-1-6;3-1-4-2-5/h1H,(H4,3,4,5,6);1-2H,(H2,3,4,5) |
InChIキー |
IFUOQRDDKUGDHV-UHFFFAOYSA-N |
正規SMILES |
C(=NC=O)N.C(=O)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


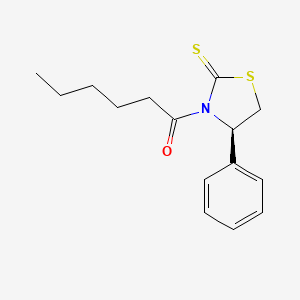
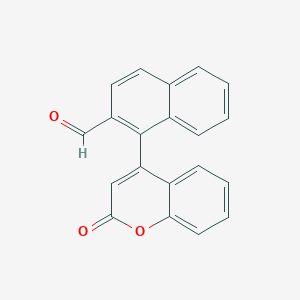
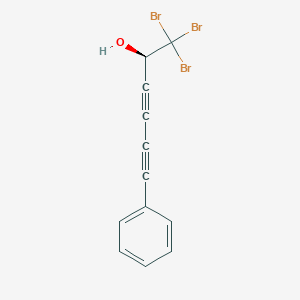
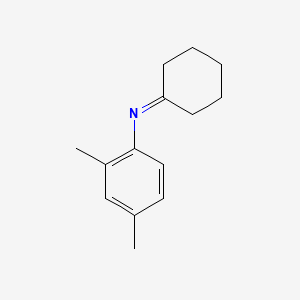
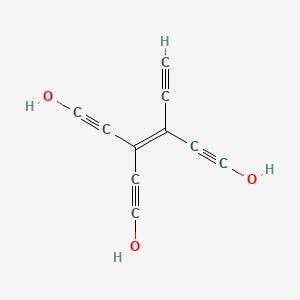
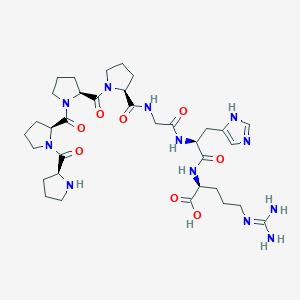
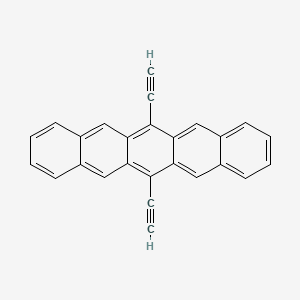
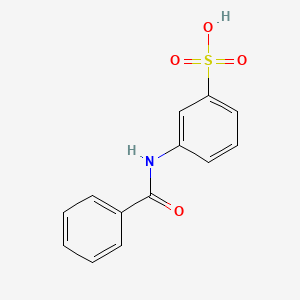
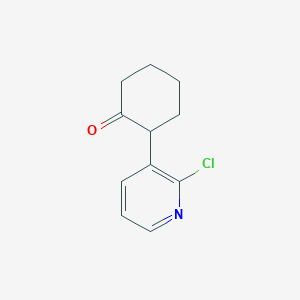
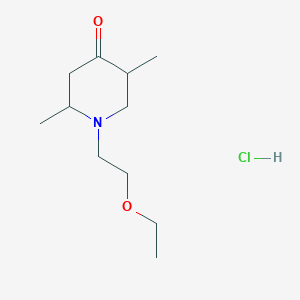
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
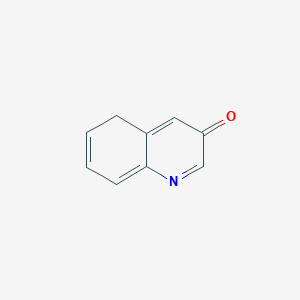
![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
